1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one
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Overview
Description
1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring attached to a phenylethanone moiety, making it a versatile molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one can be synthesized through several methods. One common approach involves the reaction of benzotriazole with a suitable phenylethanone derivative under specific conditions. For example, the reaction of benzotriazole with 2-chloro-1-phenylethanone in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The benzotriazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce various substituted benzotriazole compounds .
Scientific Research Applications
1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The benzotriazole ring is known to interact with metal ions, which can influence its activity as a corrosion inhibitor .
Comparison with Similar Compounds
1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one can be compared with other benzotriazole derivatives:
1-(1H-Benzotriazol-1-yl)-3-chloroacetone: This compound has similar reactivity but different functional groups, leading to distinct applications.
1-(Methylsulfonyl)-1H-benzotriazole: Known for its use as an activating agent for carboxylic acids, this compound has unique properties compared to this compound.
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate: This derivative is commonly used in peptide synthesis due to its efficient coupling properties.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility of benzotriazole derivatives.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEZSKZKZJDSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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